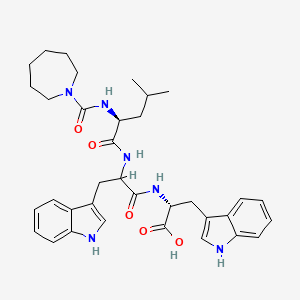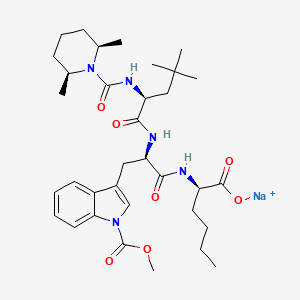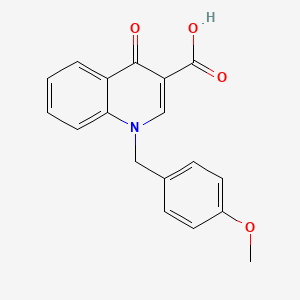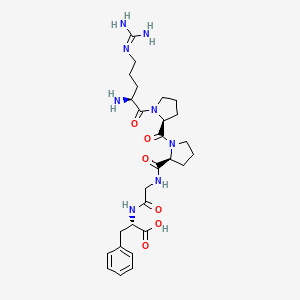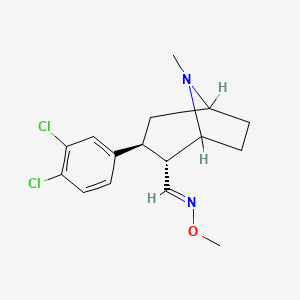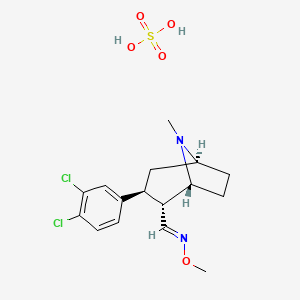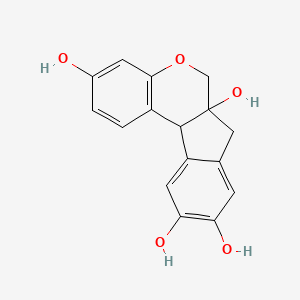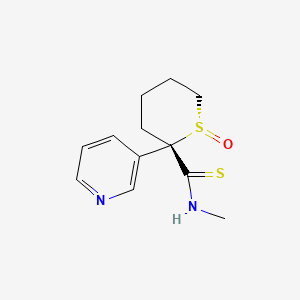
N-甲基-2-(吡啶-3-基)四氢噻吩-2-甲硫代酰胺 1-氧化物
描述
RP-49356 is a potassium adenosine triphosphate (ATP) channel opener which may reduce neurologic injury. Aprikalim may also offer protection of heart tissue from free radicals.
科学研究应用
抗分泌和抗溃疡活性
该化合物的衍生物 N-甲基-2-(2-吡啶基)四氢噻吩-2-甲硫代酰胺已因其有效的抗分泌和抗溃疡活性而被研究。它表现出的活性明显高于西咪替丁,一种众所周知的抗溃疡药 (Aloup 等人,1987)。
钾离子通道调节
该化合物的变体 RP 49356 以其改变心肌细胞中钾离子通道的 ATP 敏感性而闻名。这一发现对于理解该药物对心脏细胞功能的潜在影响至关重要 (Thuringer & Escande, 2004)。
铁(II)配合物的自旋交叉
对相关化合物 N-甲基-2,6-双(吡唑-1-基)吡啶-4-甲硫代酰胺的研究揭示了它在铁(II)配合物中诱导自旋交叉 (SCO) 的能力。在高于室温下观察到这种 SCO,这对于在分子电子学和可切换磁体中的潜在应用至关重要 (Attwood 等人,2019)。
配位化学
该化合物及其衍生物已广泛用于配位化学,特别是在合成和表征金属配合物中。此类研究对于理解这些配合物在各个科学领域的性质和应用至关重要 (Das 等人,2010)。
抗菌和抗真菌活性
该化合物的几种衍生物已被合成并评估其抗菌和抗真菌活性。这突出了这些化合物治疗各种感染的潜在药用应用 (Salem 等人,2011)。
天然来源的生物活性化合物
与该化合物密切相关的吡啶-N-氧化物衍生物已从大蒜等天然来源中分离出来。这些化合物表现出显着的抗菌和抗真菌特性,证明了开发新治疗剂的潜力 (O'Donnell 等人,2009)。
属性
CAS 编号 |
89544-10-5 |
|---|---|
产品名称 |
N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide 1-oxide |
分子式 |
C12H16N2OS2 |
分子量 |
268.4 g/mol |
IUPAC 名称 |
N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide |
InChI |
InChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16) |
InChI 键 |
GKEMHVLBZNVZOI-SJCJKPOMSA-N |
手性 SMILES |
CNC(=S)[C@]1(CCCC[S@@]1=O)C2=CN=CC=C2 |
SMILES |
CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |
规范 SMILES |
CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
RP 49356; RP-49356; RP49356; Aprikalim; RP 52891; RP-52891; RP-52891; |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

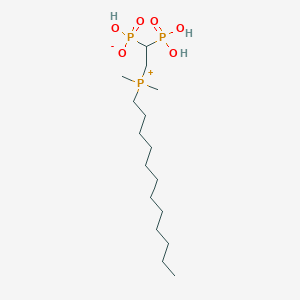
![2'-(Methylsulfanyl)[1,1'-biphenyl]-2-ylamine](/img/structure/B1667489.png)
![N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)](/img/structure/B1667490.png)
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1667491.png)

